![molecular formula C16H12F3NO4S B2970839 methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate CAS No. 1327193-75-8](/img/structure/B2970839.png)
methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate is a useful research compound. Its molecular formula is C16H12F3NO4S and its molecular weight is 371.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
1. Synthetic Routes and Reaction Conditions: Synthesis of methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate can be achieved through several routes. A common method involves the condensation of 3,4-difluoroaniline with an appropriate sulfone precursor in the presence of a base, followed by esterification with methyl acrylate. The reactions typically occur under controlled temperatures, often ranging from ambient to slightly elevated conditions, to ensure the desired product formation.
2. Industrial Production Methods: For large-scale production, the process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may include continuous flow synthesis and the use of specialized reactors to enhance efficiency. Careful control of parameters like temperature, pressure, and the concentration of reactants is crucial in the industrial setting.
化学反应分析
1. Types of Reactions: Methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate undergoes various types of reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions can alter the double bond or other functional groups within the molecule.
Substitution: : Nucleophilic substitution reactions allow for the modification of the aromatic rings or the acrylate moiety.
2. Common Reagents and Conditions: Reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Conditions vary based on the desired reaction, typically involving specific solvents, temperatures, and catalysts.
3. Major Products Formed: Depending on the reactions, major products can include oxidized derivatives, reduced amines, and substituted acrylates. Each product retains the core structure of the original compound while exhibiting new chemical properties.
科学研究应用
1. Chemistry: In chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique reactivity patterns facilitate the development of novel synthetic methodologies.
2. Biology: Biological research utilizes this compound for studying interactions with enzymes and receptors. Its structural motifs are explored for potential biological activities.
3. Medicine: In medicine, derivatives of this compound are investigated for their pharmacological properties. They may serve as leads for developing new drugs targeting specific biological pathways.
4. Industry: Industrially, methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate finds applications in the synthesis of advanced materials and specialty chemicals. Its reactivity can be harnessed for creating polymers and other high-performance materials.
Mechanism of Action: The mechanism by which this compound exerts its effects involves interactions at the molecular level. It can bind to specific molecular targets, such as enzymes or receptors, influencing their activity. The fluorine atoms enhance its binding affinity and stability, while the acrylate group allows for potential covalent modifications of target proteins. The precise pathways involved depend on the specific biological or chemical context.
相似化合物的比较
1. Similar Compounds: Compounds similar to methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate include:
Methyl (2E)-3-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate
Ethyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate
Methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3-fluorophenyl)sulfonyl]acrylate
2. Highlighting Uniqueness: The unique feature of this compound lies in its specific substitution pattern and the combination of fluorinated aromatic rings with the acrylate functionality. This configuration imparts distinct reactivity and binding properties, setting it apart from other similar compounds.
属性
IUPAC Name |
methyl (E)-3-(3,4-difluoroanilino)-2-(2-fluorophenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO4S/c1-24-16(21)15(9-20-10-6-7-11(17)13(19)8-10)25(22,23)14-5-3-2-4-12(14)18/h2-9,20H,1H3/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGFZNMLYMECSL-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC(=C(C=C1)F)F)S(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=CC(=C(C=C1)F)F)/S(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
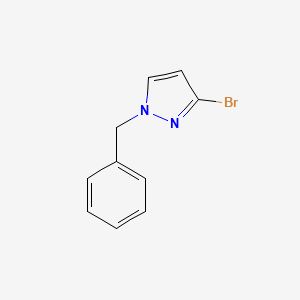
![3-(4-chlorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2970758.png)

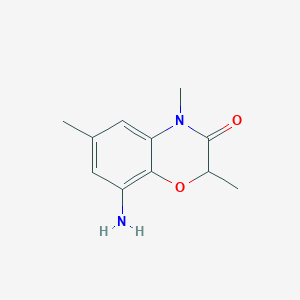
![8-[(4-ethylpiperazin-1-yl)sulfonyl]quinoline](/img/structure/B2970761.png)
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-[(thiophen-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2970762.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2970763.png)
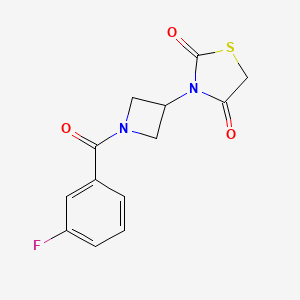
![3-(1-(methylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2970768.png)
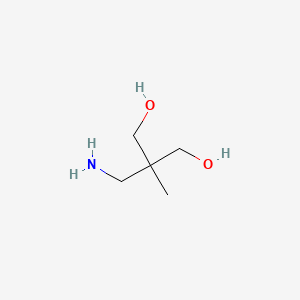
![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2970773.png)
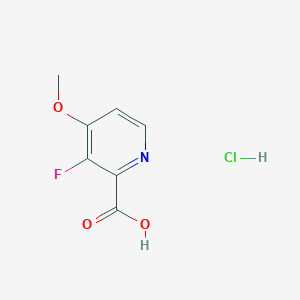
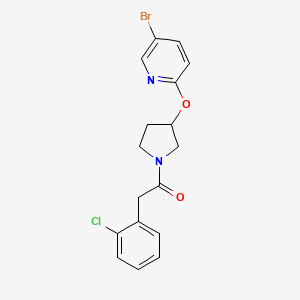
![3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2970778.png)
